molecular formula C30H39ClN10O3 B15142952 8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[3-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]propyl]purine-2,6-dione;hydrochloride

8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[3-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]propyl]purine-2,6-dione;hydrochloride

Cat. No.: B15142952
M. Wt: 623.1 g/mol
InChI Key: MDPRVNWAAZZTJY-GNAFDRTKSA-N
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Description

8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[3-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]propyl]purine-2,6-dione;hydrochloride is a complex organic compound with a diverse range of applications in scientific research. This compound features a purine-2,6-dione core, which is a common structural motif in many biologically active molecules. The presence of various functional groups, including an aminopiperidine, but-2-ynyl, and phenyl-1,2,4-oxadiazolyl moieties, contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[3-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]propyl]purine-2,6-dione;hydrochloride involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the purine-2,6-dione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the but-2-ynyl group: This step often involves a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Attachment of the aminopiperidine moiety: This can be accomplished through nucleophilic substitution reactions, where the aminopiperidine is introduced to the purine core.

    Incorporation of the phenyl-1,2,4-oxadiazolyl group: This step may involve the formation of the oxadiazole ring through cyclization reactions, followed by coupling with the piperazine moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[3-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]propyl]purine-2,6-dione;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[3-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]propyl]purine-2,6-dione;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[3-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]propyl]purine-2,6-dione;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[3-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]propyl]purine-2,6-dione;hydrochloride is unique due to its combination of functional groups and structural features, which confer distinct chemical properties and potential biological activities. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness.

Properties

Molecular Formula

C30H39ClN10O3

Molecular Weight

623.1 g/mol

IUPAC Name

8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[3-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]propyl]purine-2,6-dione;hydrochloride

InChI

InChI=1S/C30H38N10O3.ClH/c1-3-4-15-39-24-26(33-28(39)38-14-8-12-23(31)21-38)35(2)30(42)40(27(24)41)16-9-13-36-17-19-37(20-18-36)29-32-25(34-43-29)22-10-6-5-7-11-22;/h5-7,10-11,23H,8-9,12-21,31H2,1-2H3;1H/t23-;/m1./s1

InChI Key

MDPRVNWAAZZTJY-GNAFDRTKSA-N

Isomeric SMILES

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)N)N(C(=O)N(C2=O)CCCN4CCN(CC4)C5=NC(=NO5)C6=CC=CC=C6)C.Cl

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CCCN4CCN(CC4)C5=NC(=NO5)C6=CC=CC=C6)C.Cl

Origin of Product

United States

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